(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate
Description
The compound “(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate” is a hybrid heterocyclic molecule combining two pharmacologically significant moieties:
A benzo[d][1,3]dioxol-substituted isoxazole ring, which is associated with neuroactive and anticonvulsant properties due to its structural resemblance to naturally occurring benzodioxole derivatives .
A thiazolo[3,2-a]pyrimidine acetoxy group, which is commonly found in compounds targeting enzyme inhibition (e.g., kinases) or exhibiting anti-inflammatory activity .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-11-7-21-20-23(19(11)25)14(9-30-20)6-18(24)26-8-13-5-16(29-22-13)12-2-3-15-17(4-12)28-10-27-15/h2-5,7,14H,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNQTQHWSHECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents.
Pharmacokinetics
The compound’s molecular structure suggests that it may be soluble in organic solvents, which could potentially influence its bioavailability.
Biological Activity
The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate is a novel isoxazole derivative that has garnered attention for its potential biological activities. Isoxazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and immunomodulatory effects. This article aims to present a detailed examination of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of the compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a thiazolo-pyrimidine derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula
Immunomodulatory Effects
Research has indicated that isoxazole derivatives can modulate immune responses. A study highlighted the immunoregulatory properties of various isoxazole compounds, demonstrating their ability to influence cytokine production and lymphocyte proliferation. Specifically, compounds similar to the one have shown effectiveness in regulating the proliferation of thymocytes and splenocytes while modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β .
Table 1: Summary of Immunomodulatory Activities of Isoxazole Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| 5-amino-3-methylisoxazole | Inhibits humoral immune response | Suppression of TNFα production |
| 5-amino-N-(4-methylphenyl)-1,2-oxazole | Reduces carrageenan-induced edema | Anti-inflammatory effects |
| Novel isoxazole derivatives | Modulates lymphocyte proliferation | Alters cytokine production |
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. Isoxazoles have demonstrated significant activity against a range of pathogens. For instance, derivatives linked to benzo[d][1,3]dioxole have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Isoxazole Derivatives
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloroisoxazole | Staphylococcus aureus | 32 µg/mL |
| Thiazole-linked isoxazoles | Escherichia coli | 16 µg/mL |
Case Studies
Several case studies have provided insights into the biological activity of compounds structurally related to this compound:
- Immunosuppressive Effects : A study investigating a series of isoxazole derivatives found that certain compounds significantly inhibited the proliferation of lymphocytes in vitro and suppressed inflammatory responses in vivo. This suggests that the compound may possess similar immunosuppressive properties .
- Antimicrobial Studies : Another research effort focused on thiazole and isoxazole derivatives revealed promising antimicrobial activity against various bacterial strains. The study reported that modifications to the isoxazole ring enhanced antibacterial efficacy .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antitumor properties. The unique structure of the compound allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, research has demonstrated that isoxazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing isoxazole rings have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This makes them promising candidates for the development of new antibiotics or antifungal agents .
CNS Activity
The benzodioxole moiety is known for its neuroactive properties. Compounds featuring this structure have been studied for their effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders such as anxiety and depression. The interaction of this compound with neurotransmitter systems could lead to novel therapeutic agents .
Polymeric Materials
The incorporation of isoxazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can act as effective plasticizers or stabilizers in polymer formulations, improving their performance in various applications from packaging to automotive materials .
Sensors and Electronics
The unique electronic properties of compounds like (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate make them suitable for use in electronic devices. Their ability to conduct electricity can be harnessed in sensor technologies, particularly in detecting environmental pollutants or biomolecules .
Case Study 1: Antitumor Efficacy
In a study published in Organic & Biomolecular Chemistry, researchers synthesized a series of isoxazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that specific modifications to the isoxazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The study concluded that further optimization could lead to promising anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various isoxazole-containing compounds was conducted to evaluate their antimicrobial activity. The results showed that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans. This highlights the potential for developing new antimicrobial therapies using these compounds as lead structures .
Case Study 3: Material Enhancement
Research involving the integration of isoxazole derivatives into polyvinyl chloride (PVC) demonstrated improvements in thermal stability and flexibility. The study revealed that adding these compounds could extend the lifespan and durability of PVC products used in construction and automotive applications .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The benzo[d][1,3]dioxol group in the target compound and Compound 10 suggests shared neuroactivity, but the tert-butyl group in the latter may enhance lipophilicity and blood-brain barrier penetration .
- The thiazolo-pyrimidine core in the target compound and Compound 8 highlights divergent bioactivity depending on substituents: the methoxy group in Compound 8 may favor kinase interactions, while the oxo group in the target compound could enhance hydrogen bonding .
Key Observations :
- The isoxazole ring in the target compound may form via cyclization similar to , using ethanol and triethylamine .
- The thiazolo-pyrimidine moiety could utilize condensation reactions analogous to Compound 8 , involving sodium acetate as a base .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the integration of aromatic protons (benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and the thiazolo[3,2-a]pyrimidine carbonyl group (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]) with an error margin < 2 ppm .
- HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) at 254 nm .
What in vitro models are suitable for preliminary screening of its biological activity?
Basic Research Question
- Antimicrobial assays : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in LPS-stimulated macrophages .
How can computational modeling guide the design of derivatives with enhanced activity?
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the thiazolo[3,2-a]pyrimidine carbonyl and π-π stacking with the benzo[d][1,3]dioxole group .
- QSAR models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronegativity to prioritize substituents for synthesis .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
How can stability studies under varying pH and temperature conditions be conducted?
Advanced Research Question
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC, noting hydrolytic cleavage of the ester linkage under alkaline conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
How to resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
- Cross-verification : Compare experimental -NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies >0.3 ppm may indicate impurities or tautomerism .
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous signals (e.g., overlapping isoxazole and thiazole protons) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable. Compare with Cambridge Structural Database entries for similar scaffolds .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzo[d][1,3]dioxole ring to assess electronic effects on bioactivity .
- Bioisosteric replacement : Replace the isoxazole with pyrazole or triazole to evaluate ring size impact on target binding .
- Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) for targeted modification .
How to address low yields in the final coupling step of the synthesis?
Advanced Research Question
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to improve solubility of intermediates .
- Catalyst loading : Screen Pd(PPh) (0.5–5 mol%) in Suzuki couplings, balancing cost and efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 18 hours to 30 minutes at 100°C, enhancing throughput .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
